molecular formula C21H18N4O2S B4200418 2-phenoxy-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone

2-phenoxy-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone

Cat. No.: B4200418
M. Wt: 390.5 g/mol
InChI Key: QHXUNGZJVXHDPL-UHFFFAOYSA-N
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Description

1-(Phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of phenoxyacetyl, phenyl, and thienylmethyl groups attached to the triazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate acylating agents.

    Introduction of Phenoxyacetyl Group: The phenoxyacetyl group can be introduced through acylation reactions using phenoxyacetyl chloride in the presence of a base such as triethylamine.

    Attachment of Phenyl and Thienylmethyl Groups: The phenyl and thienylmethyl groups can be introduced via nucleophilic substitution reactions using appropriate halides or through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thienylmethyl groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, palladium catalysts, bases like triethylamine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(Phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-phenoxy-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-selone
  • 3,3’-Di[4-phenyl-5-(2-thienylmethyl)-4H-1,2,4-triazolyl] diselenide
  • 5-(2-thienylmethyl)-1,2,4-triazole derivatives

Uniqueness: 1-(Phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is unique due to the specific combination of phenoxyacetyl, phenyl, and thienylmethyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-phenoxy-1-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-19(15-27-17-10-5-2-6-11-17)25-21(22-14-18-12-7-13-28-18)23-20(24-25)16-8-3-1-4-9-16/h1-13H,14-15H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXUNGZJVXHDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-phenoxy-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone
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2-phenoxy-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone
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2-phenoxy-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone
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2-phenoxy-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone
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2-phenoxy-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone
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2-phenoxy-1-{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone

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